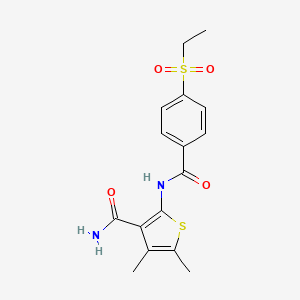

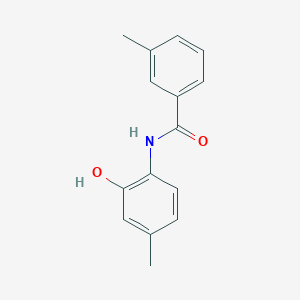

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a compound that has not been directly studied in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential properties and reactivity of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. These compounds often contain benzamide moieties with various substitutions that can influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of amines with acid chlorides or the reaction of carboxylic acids with amines or alcohols. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, other compounds such as N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two crystalline polymorphs with monoclinic systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and demethylation. The metabolism of N,N-dimethylbenzamides by liver microsomes results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . These reactions are influenced by the substituents on the benzamide moiety and can provide insights into the metabolic pathways of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, Raman, and NMR are used to characterize these compounds . For example, the vibrational spectra of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were recorded and compared with theoretical calculations . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into its structure-property relationship and antitumor activity . These studies can inform the expected properties of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Applications De Recherche Scientifique

Environmental Studies

Occurrence, Fate, and Behavior in Aquatic Environments Parabens, chemically similar to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are widely used as preservatives in consumer products, leading to their ubiquity in surface water and sediments. These compounds, including methylparaben and propylparaben, are of concern due to their weak endocrine-disrupting capabilities and persistence in the environment. Research has highlighted the need for further studies on their by-products, which may be more stable and possess higher toxicity than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical Chemistry

Determining Antioxidant Activity The study of antioxidants is crucial in various fields, including food engineering and pharmaceuticals. Hydroxycinnamic acids (HCAs), structurally related to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, have been examined for their antioxidant activities. These studies have led to a better understanding of structure-activity relationships (SARs) and the development of more potent antioxidant molecules. Key findings suggest the importance of an unsaturated bond on the side chain and the presence of specific functional groups for enhanced activity (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Pharmacology

Antimicrobial Activity Eugenol, a compound with a hydroxyphenyl propene structure similar to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, has shown significant antimicrobial activity against a wide range of gram-negative and gram-positive bacteria, as well as fungi. This includes pathogens responsible for human infectious diseases, oral cavity diseases, and food-borne pathogens. Eugenol's broad-spectrum antimicrobial activity, including its efficacy against multi-drug resistant organisms, underscores the potential of similar compounds for therapeutic applications (Marchese et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVLXLZPAOKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(2,4-dichlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2541470.png)

![methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2541475.png)

![2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile](/img/structure/B2541476.png)

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)

![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B2541481.png)

![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)

![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)